molecular formula C20H16BrFN2O2 B3008788 N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-38-8

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3008788
CAS No.: 1004257-38-8
M. Wt: 415.262
InChI Key: UVWULUZYORUYHU-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-quality organic compound supplied with a high degree of purity, making it ideal for synthesis and development purposes in pharmaceutical and chemical research . This pyridinone derivative has the CAS Number 1004257-38-8 and a molecular formula of C20H16BrFN2O2, with a molecular weight of 415.26 g/mol . Its structure is characterized by a unique combination of a bromo- and fluoro-containing aromatic ring connected to a pyridinone unit, which provides unique reactivity and potential for diverse chemical modifications . The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (methyl) groups on the aromatic systems makes this compound a valuable intermediate for constructing more complex molecules . Compounds featuring similar dihydropyridinone and carboxamide scaffolds are frequently explored in medicinal chemistry for the discovery of new active substances, particularly as inhibitors for various biological targets . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-10-17(7-8-18(13)21)23-20(26)15-4-9-19(25)24(12-15)11-14-2-5-16(22)6-3-14/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWULUZYORUYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-bromo-3-methylphenylamine and 4-fluorobenzyl chloride. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The intermediate products are then subjected to further reactions, including cyclization and amide formation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents
Target: N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide Not explicitly provided 4-Bromo-3-methylphenyl, 4-fluorobenzyl
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide C₂₁H₁₆F₃N₃O₃ 415.37 3-Trifluoromethylbenzyl, 4-carbamoylphenyl
5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₂₀H₁₆Cl₂N₂O₃ 403.26 5-Chloro, 3-chlorobenzyl, 4-methoxyphenyl
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₁₉H₁₃Cl₃N₂O₂ 403.68 5-Chloro, 3-chlorobenzyl, 4-chlorophenyl
N-(4-Methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide C₂₁H₁₇F₃N₄O₄ 446.38 Pyridazine core, 4-trifluoromethoxyphenylcarbamoylmethyl, 4-methoxyphenyl
Key Observations:

Halogen Influence : The target compound’s 4-bromo-3-methylphenyl group contrasts with chlorine substituents in analogs . Bromine’s larger atomic radius may enhance hydrophobic binding compared to chlorine, while fluorine (on the benzyl group) improves metabolic stability and lipophilicity .

The target’s bromine and fluorine balance lipophilicity and polarity.

Core Heterocycle : Pyridazine derivatives (e.g., ) exhibit full aromaticity, whereas the target’s dihydropyridine offers redox-active properties and conformational flexibility, which may influence pharmacokinetics .

Binding and Activity
  • Chlorinated Analogs: Compounds with multiple chlorines (e.g., ) show increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Trifluoromethyl Derivatives : The trifluoromethyl group in enhances metabolic stability due to its strong electron-withdrawing nature, a feature absent in the target compound. This may render more suitable for long-acting therapies.

Biological Activity

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a brominated phenyl group and a fluorinated phenyl group. These substitutions enhance its lipophilicity and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biochemical pathways. The specific mechanisms may include:

  • Inhibition of Proinflammatory Cytokines: Similar compounds have demonstrated the ability to inhibit the release of proinflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
  • Modulation of NF-κB Pathway: The compound may inhibit the activation of the NF-κB pathway, leading to reduced inflammation and improved outcomes in models of acute lung injury and sepsis .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, a derivative was shown to alleviate symptoms in models of lipopolysaccharide (LPS)-induced acute lung injury by reducing pulmonary edema and macrophage infiltration .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. For example, one derivative showed a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, indicating potential for effective dosing regimens in therapeutic applications .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Acute Lung Injury Model:
    • Study Findings: In vivo administration of a related derivative significantly improved survival rates in LPS-induced sepsis models and reduced pathological changes in lung tissue.
    • Mechanism: The compound inhibited proinflammatory cytokine expression and macrophage activation, demonstrating its potential as an anti-inflammatory agent .
  • Cytokine Inhibition:
    • Study Findings: Derivatives were evaluated for their ability to inhibit cytokine release in J774A.1 macrophages, showing significant reductions in IL-6 and TNF-α levels.
    • Implication: These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other dihydropyridine derivatives:

Compound NameStructureBiological ActivityNotes
Compound AStructure AAnti-inflammatoryInhibits IL-6 and TNF-α
Compound BStructure BAntioxidantProtects against oxidative stress
Compound CStructure CAnticancerInduces apoptosis in cancer cells

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